N-benzyl-5-bromo-N-pyridin-2-ylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-5-bromo-N-pyridin-2-ylfuran-2-carboxamide is an organic compound that belongs to the class of furamides It is characterized by the presence of a benzyl group, a bromine atom, a pyridyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-bromo-N-pyridin-2-ylfuran-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The furan ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Introduction of the Pyridyl Group: The pyridyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-bromo-N-pyridin-2-ylfuran-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The pyridyl group can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products
Substitution Reactions: Products include N-substituted furamides with various functional groups.
Oxidation Reactions: Products include furanones and other oxygenated derivatives.
Reduction Reactions: Products include piperidine derivatives and other reduced forms of the compound.
Scientific Research Applications
N-benzyl-5-bromo-N-pyridin-2-ylfuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-5-bromo-N-pyridin-2-ylfuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-5-chloro-N-(2-pyridyl)-2-furamide
- N-benzyl-5-iodo-N-(2-pyridyl)-2-furamide
- N-benzyl-5-fluoro-N-(2-pyridyl)-2-furamide
Uniqueness
N-benzyl-5-bromo-N-pyridin-2-ylfuran-2-carboxamide is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in various substitution reactions, making the compound versatile for synthetic modifications. Additionally, the combination of the benzyl, pyridyl, and furan groups provides a unique scaffold for the development of new compounds with diverse applications.
Properties
Molecular Formula |
C17H13BrN2O2 |
---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
N-benzyl-5-bromo-N-pyridin-2-ylfuran-2-carboxamide |
InChI |
InChI=1S/C17H13BrN2O2/c18-15-10-9-14(22-15)17(21)20(16-8-4-5-11-19-16)12-13-6-2-1-3-7-13/h1-11H,12H2 |
InChI Key |
HFRBKRDEDCCWBD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(O3)Br |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.